

# A Comprehensive Technical Guide to the Physical and Chemical Properties of Pure Apiole

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Apiole (1-allyl-2,5-dimethoxy-3,4-methylenedioxybenzene) is a naturally occurring phenylpropene found in the essential oils of several plants, most notably parsley (Petroselinum crispum) and celery leaf.[1] Historically used in traditional medicine, recent scientific interest has focused on its potential therapeutic properties, including anti-tumor, antioxidant, and antimicrobial activities.[2][3] This guide provides an in-depth overview of the core physical and chemical properties of pure apiole, detailed experimental methodologies for their determination, and a summary of its known biological signaling pathways. All quantitative data are presented in structured tables for ease of reference, and key experimental and biological pathways are visualized using diagrams.

# **Chemical Identity**



Identifier	Value
IUPAC Name	4,7-dimethoxy-5-(prop-2-en-1-yl)-1,3- benzodioxole[4]
Synonyms	Parsley apiole, Apiol, Parsley camphor, 1-Allyl-2,5-dimethoxy-3,4-methylenedioxybenzene[1]
CAS Number	523-80-8[4]
Molecular Formula	C12H14O4[4]
Molecular Weight	222.24 g/mol [4]
Canonical SMILES	COC1=C2C(=C(C(=C1)CC=C)OC)OCO2[4]
InChI Key	QQRSPHJOOXUALR-UHFFFAOYSA-N[4]

# **Physical Properties**

Pure **apiole** is a colorless to yellow or light green crystalline solid or liquid with a faint, characteristic parsley-like odor.[4][5] Its physical state at room temperature is dependent on the ambient temperature, given its melting point is near room temperature.

Property	Value	Conditions
Melting Point	29-32 °C[4][6]	760.00 mm Hg
Boiling Point	294-295 °C[5][6]	760.00 mm Hg
159-160 °C[6]	10.00 mm Hg	
Density	1.124-1.151 g/mL	20-25 °C
Refractive Index	1.536-1.538[5][6]	@ 20.00 °C
Vapor Pressure	0.003 mmHg (est.)	@ 25.00 °C[6]
Flash Point	117.2 °C (243.0 °F) (est.)	TCC[6]

# **Chemical Properties**



## **Solubility**

Apiole is characterized by its lipophilic nature.

Solvent	Solubility
Water	Insoluble (27.68 mg/L @ 25 °C, est.)[4][6]
Organic Solvents	Soluble in ethanol, ether, acetone, chloroform, benzene, and glacial acetic acid.[4][5][7]

### **Stability and Reactivity**

**Apiole** should be stored in a cool, dry, and dark place to prevent degradation.[4] For long-term storage, temperatures of -20°C are recommended.[4] It is known to react with strong oxidizing agents. Treatment with potassium permanganate yields apiolic acid.[7] A characteristic bloodred color is produced when **apiole** is dissolved in strong sulfuric acid.[7] Furthermore, when heated with a boiling alcoholic solution of potassium hydroxide, **apiole** isomerizes to isoapiol. [7]

#### **Spectral Data**

The structural elucidation of **apiole** is confirmed by various spectroscopic techniques.

Technique	Key Data Points
Mass Spectrometry (MS)	Molecular Ion Peak (M+): m/z 222.[5]
Infrared (IR) Spectroscopy	Characteristic peaks corresponding to aromatic C-H, C=C stretching, ether C-O stretching, and the methylenedioxy group.
Nuclear Magnetic Resonance (NMR) Spectroscopy	<sup>1</sup> H and <sup>13</sup> C NMR spectra show characteristic signals for the allyl group, methoxy groups, aromatic protons, and the methylenedioxy bridge.

# **Experimental Protocols**



## **Determination of Melting Point**

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance, while a broad melting range at a depressed temperature suggests the presence of impurities.[5]

Methodology: Capillary Tube Method (using a Mel-Temp apparatus or Thiele tube)

- Sample Preparation: A small amount of finely powdered, dry **apiole** is packed into a capillary tube to a height of 1-2 mm.[8]
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7] This assembly is then placed in a heating bath (e.g., mineral oil in a Thiele tube) or a calibrated melting point apparatus.[5]
- Heating: The sample is heated gradually, with the rate of heating slowed to approximately 1-2°C per minute as the expected melting point is approached.[7]
- Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.[5]



# Workflow for Melting Point Determination Finely powder pure apiole Pack into capillary tube (1-2 mm) Attach tube to thermometer Place assembly in heating apparatus Heat gradually (slow to 1-2°C/min near MP) Record T1 (first liquid drop) Record T2 (all liquid) Report melting range (T1-T2)

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Workflow for Melting Point Determination

## **Determination of Boiling Point**



The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure. It is a crucial physical constant for liquid compounds.

Methodology: Micro-Boiling Point Method

- Sample Preparation: A small volume (a few milliliters) of liquid **apiole** is placed in a small test tube.[9] A capillary tube, sealed at one end, is inverted and placed into the test tube.[9]
- Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable bath.
   [9]
- Heating: The sample is heated until a rapid and continuous stream of bubbles emerges from the inverted capillary tube.[10]
- Observation: Heating is discontinued, and the apparatus is allowed to cool. The temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[10]

#### **Determination of Solubility**

Solubility tests provide information about the polarity and presence of certain functional groups in a molecule.

Methodology: Qualitative Solubility Test

- Sample Preparation: A small, measured amount of apiole (e.g., 10 mg of solid or 2-3 drops of liquid) is placed in a test tube.[11]
- Solvent Addition: Approximately 1 mL of the solvent (e.g., water, 5% NaOH, 5% HCl, ethanol) is added to the test tube.[4]
- Observation: The mixture is vigorously shaken for 10-20 seconds.[12] A compound is
  considered soluble if it forms a homogeneous solution. If two distinct layers or a suspension
  remains, it is deemed insoluble.[11]

#### **Spectroscopic Analysis**

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: A few milligrams of pure **apiole** are dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>) containing a small amount of tetramethylsilane (TMS) as an internal standard. [13]
- Data Acquisition: The sample is placed in an NMR tube and analyzed using an NMR spectrometer. <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired, along with 2D experiments like COSY and HMBC for complete structural assignment.[14]

#### Infrared (IR) Spectroscopy

- Sample Preparation: For liquid apiole, a thin film can be prepared between two salt plates
  (e.g., NaCl or KBr). For solid apiole, a KBr pellet or a Nujol mull can be prepared.[15]
  Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with minimal sample
  preparation.[16]
- Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm<sup>-1</sup>).[16]

#### Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of apiole in a volatile organic solvent (e.g., acetone or methanol) is prepared.[17]
- Data Acquisition: The sample is introduced into the mass spectrometer (e.g., via Gas Chromatography-Mass Spectrometry, GC-MS). The instrument is set to scan a specific mass range (e.g., 20-550 m/z), and the resulting mass spectrum is analyzed for the molecular ion peak and fragmentation patterns.[17]

## **Biological Activity and Signaling Pathways**

**Apiole** has been shown to exhibit significant anti-tumor properties, particularly against human colon cancer cells (COLO 205).[6] Its mechanism of action involves the induction of cell cycle arrest and apoptosis.[6] It has also been identified as a calcium channel inhibitor.[12]

#### Induction of G0/G1 Cell Cycle Arrest and Apoptosis



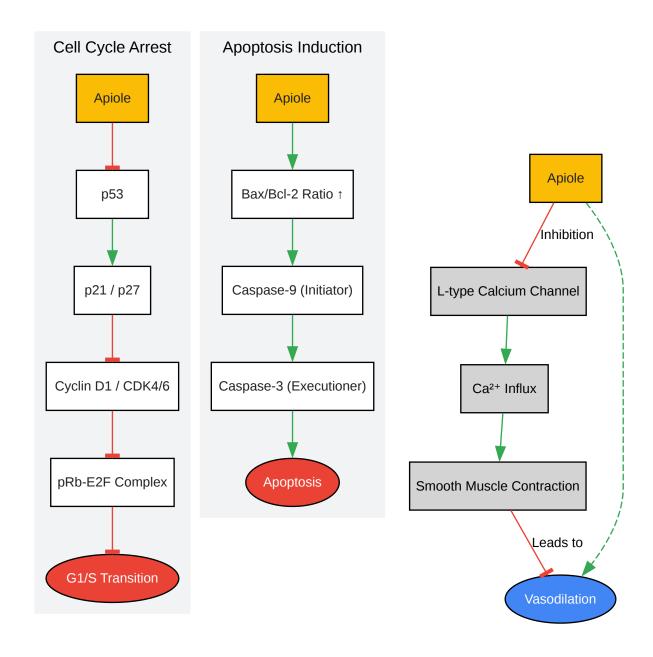




Studies have demonstrated that **apiole** can inhibit the proliferation of cancer cells by arresting the cell cycle at the G0/G1 phase and subsequently inducing programmed cell death (apoptosis).[6]

Signaling Pathway: **Apiole** treatment leads to the upregulation of tumor suppressor proteins p53, p21, and p27.[6] The increase in p21 and p27 inhibits the activity of cyclin-dependent kinases (CDKs), which in turn prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, blocking the transcription of genes required for S-phase entry and thus causing G0/G1 arrest. Concurrently, **apiole** activates the intrinsic apoptotic pathway by altering the ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) proteins.[6] This leads to the activation of initiator caspase-9 and executioner caspase-3, culminating in apoptotic cell death.[6]





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#### Foundational & Exploratory





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